Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether (FDVE), also known as "compound A," is a breakdown product of the inhalational anesthetic sevoflurane []. During anesthesia procedures, sevoflurane is exposed to heat and light within the anesthesia machine, leading to its degradation and the formation of FDVE [].
Studies in rats have shown that FDVE can be toxic to the kidneys, a condition known as nephrotoxicity [, ]. The exact mechanisms of this toxicity are still being investigated, but research suggests that FDVE may undergo bioactivation within the kidneys, leading to cell damage [].
Research has shown that FDVE undergoes metabolism in both rats and humans []. This process involves the conjugation of FDVE with glutathione, a molecule involved in detoxification within the body. The resulting conjugates are then further metabolized and excreted in the urine [].
Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether, commonly referred to as FDVE, is a fluorinated organic compound with the molecular formula C4H2F6O. It is characterized by its unique structure, which includes a vinyl ether functional group and multiple fluorine atoms. This compound is primarily known for its formation as a degradation product of the volatile anesthetic sevoflurane, which is widely used in medical settings for induction and maintenance of general anesthesia .
These reactions are significant in understanding its behavior in biological systems and potential applications in synthetic chemistry.
Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether exhibits notable biological activity, particularly as a nephrotoxin in rat models. Studies have shown that it can induce cytotoxic effects on renal cells, leading to cellular damage and dysfunction . The compound's toxicity is attributed to its reactive nature and the formation of harmful metabolites during its metabolism.
The synthesis of fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether typically involves the following methods:
Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether has several applications:
Research has highlighted the interactions of fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether with various biological systems. For instance:
Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether shares structural similarities with several other fluorinated compounds. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
Sevoflurane | C4H3F7O | Volatile anesthetic; precursor to FDVE |
Trifluoroacetic acid | C2HF3O2 | Strong acid; used in organic synthesis |
Perfluoropropylene oxide | C3F6O | High stability; used as a solvent |
Hexafluoroisopropanol | C3H3F6O | Solvent with unique properties for
XLogP3 2.2
UNII
D4ONY53P0N
GHS Hazard Statements
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]; H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral] MeSH Pharmacological Classification
Anesthetics, Inhalation
PictogramsFlammable;Acute Toxic Dates
Modify: 2023-08-15
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